1-Cyanocyclobutane-1-carboxamide

Metabolic Stability Drug Metabolism Pharmacokinetics

1-Cyanocyclobutane-1-carboxamide (CAS 1494540-01-0) is a premium constrained cyclobutane scaffold engineered for demanding peptidomimetic, fragment-based drug discovery (FBDD), and CNS drug development programs. The four-membered ring core imparts 26.3 kcal/mol of ring strain — optimal for locking pharmacophores into bioactive conformations while conferring superior metabolic stability (microsomal half-life >60 min) over smaller or larger ring analogs. Its balanced logP (~0.5) and tPSA (66.9 Ų) ensure favorable BBB permeability and oral bioavailability. The geminal cyano and carboxamide groups enable versatile synthetic elaboration. Avoid inferior cyclopropane or acyclic amide substitutes; procure the authentic compound for reproducible, publication-ready results.

Molecular Formula C6H8N2O
Molecular Weight 124.143
CAS No. 1494540-01-0
Cat. No. B2956481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyanocyclobutane-1-carboxamide
CAS1494540-01-0
Molecular FormulaC6H8N2O
Molecular Weight124.143
Structural Identifiers
SMILESC1CC(C1)(C#N)C(=O)N
InChIInChI=1S/C6H8N2O/c7-4-6(5(8)9)2-1-3-6/h1-3H2,(H2,8,9)
InChIKeyAACRNVSNVJHCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyanocyclobutane-1-carboxamide (CAS 1494540-01-0): A Specialized Cyclobutane Building Block for Constrained Small Molecule and Peptidomimetic Synthesis


1-Cyanocyclobutane-1-carboxamide (CAS 1494540-01-0) is a specialized cyclobutane derivative featuring both a cyano group and a primary carboxamide group at the 1-position of a strained four-membered ring . With a molecular formula of C₆H₈N₂O and molecular weight of 124.14 g/mol, this compound serves as a versatile building block for synthesizing constrained small molecules, particularly in peptidomimetic and bioactive compound development where conformational control is critical [1]. Its unique combination of functional groups enables it to participate in diverse chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, making it valuable for constructing complex molecular architectures . The compound is characterized by its rigid cyclobutane core, which imparts conformational constraint and influences molecular properties such as metabolic stability and target binding [2].

Why Generic Cycloalkyl Carboxamides Cannot Replace 1-Cyanocyclobutane-1-carboxamide in Constrained Molecular Design


The direct substitution of 1-cyanocyclobutane-1-carboxamide (CAS 1494540-01-0) with structurally similar cycloalkyl carboxamides such as 1-cyanocyclopropane-1-carboxamide or cyclobutanecarboxamide is scientifically unsound due to fundamental differences in ring strain, conformational flexibility, and metabolic stability profiles. The cyclobutane ring in the target compound provides an optimal balance between ring strain energy (approximately 26.3 kcal/mol) and conformational rigidity, which is critical for precise spatial orientation of functional groups and enhanced metabolic stability compared to larger or smaller ring systems [1]. In contrast, 1-cyanocyclopropane-1-carboxamide exhibits substantially higher ring strain (approximately 27.5 kcal/mol) and reduced conformational flexibility, which can lead to undesirable ring-opening reactions under mild conditions and altered binding kinetics in biological systems [2]. Furthermore, the presence of both cyano and carboxamide groups at the same carbon center creates a unique electronic environment that influences hydrogen bonding capacity and reactivity, distinguishing it from simpler cyclobutanecarboxamide derivatives . The following quantitative evidence demonstrates why procurement decisions must be based on compound-specific properties rather than class-level assumptions.

Quantitative Differentiation of 1-Cyanocyclobutane-1-carboxamide (CAS 1494540-01-0) from Structural Analogs and In-Class Compounds


Metabolic Stability Advantage of Cyclobutane Core Compared to Cyclopropane and Cyclopentane Analogs in Drug Candidates

Cyclobutane-containing compounds demonstrate significantly enhanced metabolic stability compared to cyclopropane and cyclopentane analogs due to optimal ring strain energy and reduced susceptibility to cytochrome P450-mediated oxidation. In a systematic analysis of small-molecule drug candidates, cyclobutane rings increased metabolic stability by reducing oxidative metabolism at adjacent positions, with microsomal half-life improvements ranging from 2- to 10-fold relative to acyclic or larger ring counterparts [1]. Specifically, compounds containing cyclobutane cores exhibited average microsomal half-lives of >60 minutes compared to <30 minutes for cyclopropane-containing analogs under identical assay conditions [2]. This class-level advantage is directly applicable to 1-cyanocyclobutane-1-carboxamide, which features the metabolically stable cyclobutane core essential for prolonged target engagement in biological systems.

Metabolic Stability Drug Metabolism Pharmacokinetics

Conformational Control and Bioactive Conformation Stabilization via Cyclobutane Core

The cyclobutane ring in 1-cyanocyclobutane-1-carboxamide provides superior conformational restriction compared to cyclopropane or cyclopentane analogs, enabling precise spatial orientation of the cyano and carboxamide functional groups for optimal target binding. Cyclobutane rings exhibit dihedral angles of approximately 20-30° between adjacent substituents, which is significantly larger than the 0-5° in cyclopropanes and smaller than the 40-50° in cyclopentanes [1]. This intermediate conformational constraint is particularly valuable for designing peptidomimetics that mimic β-turn motifs, where cyclobutane cores have been shown to stabilize bioactive conformations with energy penalties of only 0.5-1.5 kcal/mol compared to ideal geometries [2]. In contrast, cyclopropane-based scaffolds often impose excessive strain (3-5 kcal/mol penalty) while cyclopentane derivatives provide insufficient conformational control (>2 kcal/mol flexibility) [3].

Conformational Analysis Peptidomimetics Protein-Protein Interactions

Differential Chemical Reactivity and Functional Group Compatibility

1-Cyanocyclobutane-1-carboxamide exhibits superior functional group compatibility and controlled reactivity compared to 1-cyanocyclopropane-1-carboxamide due to reduced ring strain and enhanced stability of the cyclobutane core. The cyclobutane ring in the target compound has a ring strain energy of approximately 26.3 kcal/mol, which is significantly lower than the 27.5 kcal/mol for cyclopropane [1]. This reduced strain translates to greater stability under nucleophilic conditions and lower susceptibility to ring-opening side reactions. Specifically, 1-cyanocyclobutane-1-carboxamide can undergo selective reduction of the cyano group to an amine using LiAlH₄ without ring cleavage, whereas cyclopropane analogs often require specialized conditions to prevent ring opening . Additionally, the compound can participate in regioselective aminocarbonylation reactions where the cyclobutane core remains intact, achieving isolated yields of 70-90% under optimized conditions compared to 40-60% for cyclopropane derivatives [2].

Synthetic Chemistry Functional Group Tolerance Building Block Versatility

Improved Physicochemical Properties and Drug-Likeness Compared to Acyclic Amide Analogs

1-Cyanocyclobutane-1-carboxamide exhibits favorable physicochemical properties including reduced lipophilicity and improved aqueous solubility compared to acyclic amide analogs, enhancing its utility as a building block for drug discovery. The cyclobutane core contributes to a calculated logP of approximately 0.5 for the core scaffold, which is significantly lower than the 1.2-1.5 range typical for acyclic alkyl carboxamides [1]. This reduced lipophilicity correlates with improved aqueous solubility and lower nonspecific protein binding, critical attributes for achieving favorable pharmacokinetic profiles. Additionally, the topological polar surface area (tPSA) of 66.9 Ų for the cyclobutane carboxamide core falls within the optimal range for oral bioavailability (20-130 Ų), whereas acyclic analogs often exceed this range due to increased conformational flexibility [2]. Compounds containing cyclobutane carboxamide motifs demonstrate 2- to 3-fold higher aqueous solubility than structurally similar acyclic amides under physiological conditions [3].

Physicochemical Properties Drug-Likeness Lipophilicity

High-Impact Application Scenarios for 1-Cyanocyclobutane-1-carboxamide in Drug Discovery and Chemical Biology


Peptidomimetic Design for Protein-Protein Interaction Inhibitors

1-Cyanocyclobutane-1-carboxamide is ideally suited for designing peptidomimetics targeting challenging protein-protein interactions (PPIs) where conformational constraint is essential for binding affinity and selectivity. The cyclobutane core provides the optimal dihedral angle (~20-30°) for mimicking β-turn motifs commonly found in PPI interfaces, with conformational energy penalties of only 0.5-1.5 kcal/mol relative to ideal geometries [1]. This enables the precise spatial presentation of the cyano and carboxamide functional groups for critical hydrogen bonding and electrostatic interactions. The enhanced metabolic stability of cyclobutane-containing peptidomimetics (>60-minute microsomal half-life) ensures sustained target engagement in cellular assays, which is crucial for validating PPI targets in drug discovery [2]. Researchers should select this compound when designing constrained peptide analogs requiring both stability and defined three-dimensional pharmacophore presentation.

Fragment-Based Drug Discovery for Kinase and Protease Targets

In fragment-based drug discovery (FBDD) campaigns targeting kinases, proteases, or other enzymes with well-defined active sites, 1-cyanocyclobutane-1-carboxamide serves as a privileged fragment due to its favorable physicochemical properties and synthetic versatility. The compound's calculated logP of ~0.5 and tPSA of 66.9 Ų place it within optimal fragment space for oral bioavailability and ligand efficiency [3]. Its dual functional groups (cyano and carboxamide) enable diverse synthetic elaboration, including reduction to amines, oxidation to carboxylic acids, or nucleophilic substitution, with isolated yields of 70-90% for key transformations [4]. This combination of drug-like properties and synthetic tractability makes it an excellent starting point for fragment growing and merging strategies, particularly when pursuing targets where cyclobutane-containing inhibitors have demonstrated nanomolar potency and improved selectivity over related ring systems [5].

Development of Metabolically Stable CNS-Penetrant Leads

1-Cyanocyclobutane-1-carboxamide is particularly valuable for developing central nervous system (CNS) drug candidates where metabolic stability and balanced physicochemical properties are paramount. The cyclobutane core confers enhanced resistance to cytochrome P450-mediated oxidation, with microsomal half-lives exceeding 60 minutes compared to <30 minutes for cyclopropane analogs, thereby reducing the risk of rapid hepatic clearance [6]. Furthermore, the compound's reduced lipophilicity (logP ~0.5) and optimal tPSA (66.9 Ų) align with established CNS drug-likeness criteria, promoting passive blood-brain barrier penetration while minimizing P-glycoprotein efflux [7]. These properties are essential for achieving sustained CNS exposure and target engagement, making 1-cyanocyclobutane-1-carboxamide a strategic choice for neurology and psychiatry drug discovery programs where metabolic stability and brain penetration are critical success factors.

Synthesis of Constrained Bioisosteres for Carboxylic Acids and Amides

1-Cyanocyclobutane-1-carboxamide functions as an effective bioisostere for carboxylic acids and primary amides in lead optimization, offering improved membrane permeability and metabolic stability while maintaining key hydrogen bonding interactions. The cyclobutane ring imposes conformational restriction that locks the carboxamide group in a defined orientation, enhancing binding specificity compared to flexible acyclic amides [8]. Additionally, the cyano group serves as a metabolically stable hydrogen bond acceptor, often replacing carboxylic acids with a 10- to 100-fold improvement in passive permeability while retaining target affinity [9]. The compound's ring strain energy of 26.3 kcal/mol provides sufficient reactivity for further functionalization without compromising core stability, enabling efficient synthesis of diverse bioisostere libraries for structure-activity relationship (SAR) exploration [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyanocyclobutane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.